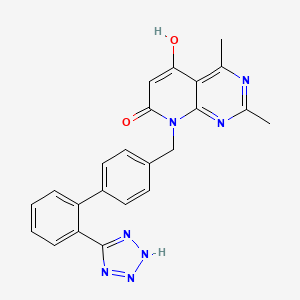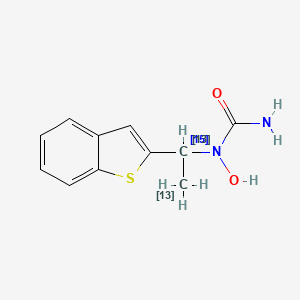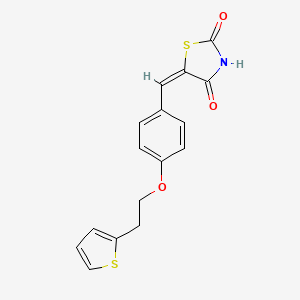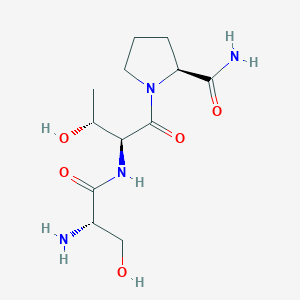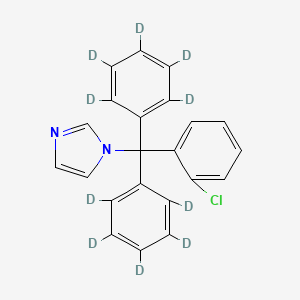
Clotrimazole-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clotrimazole-d10 is a deuterated form of clotrimazole, an imidazole derivative known for its antifungal properties. The deuterium labeling in this compound makes it a valuable tool in scientific research, particularly in the study of drug metabolism and pharmacokinetics. Clotrimazole itself is widely used to treat fungal infections by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Clotrimazole-d10 involves the incorporation of deuterium atoms into the clotrimazole molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions of temperature and pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反応の分析
Types of Reactions: Clotrimazole-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN)
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield deuterated alcohols or amines .
科学的研究の応用
Clotrimazole-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of chemical reactions and mechanisms due to its deuterium labeling.
Biology: Employed in metabolic studies to track the fate of clotrimazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of clotrimazole.
Industry: Applied in the development of new antifungal formulations and drug delivery systems.
作用機序
Clotrimazole-d10 exerts its effects by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. The molecular target of clotrimazole is the enzyme lanosterol 14-alpha-demethylase, which is involved in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, clotrimazole prevents the formation of ergosterol, thereby compromising the fungal cell membrane .
類似化合物との比較
Ketoconazole: Another imidazole derivative with antifungal properties.
Miconazole: Similar to clotrimazole, used to treat fungal infections.
Fluconazole: A triazole antifungal agent with a broader spectrum of activity.
Comparison: Clotrimazole-d10 is unique due to its deuterium labeling, which makes it particularly useful in research applications. While ketoconazole, miconazole, and fluconazole share similar antifungal properties, they do not possess the deuterium labeling that allows for detailed metabolic and pharmacokinetic studies. Additionally, clotrimazole has a well-established safety profile and is widely used in clinical practice .
特性
分子式 |
C22H17ClN2 |
|---|---|
分子量 |
354.9 g/mol |
IUPAC名 |
1-[(2-chlorophenyl)-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]imidazole |
InChI |
InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H/i1D,2D,3D,4D,5D,6D,9D,10D,11D,12D |
InChIキー |
VNFPBHJOKIVQEB-CRDOFXDFSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2Cl)(C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N4C=CN=C4)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

![1-[(2R,5R)-4-hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12386788.png)
